molecular formula C17H16ClN7 B12244258 5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile

5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B12244258
M. Wt: 353.8 g/mol
InChI Key: BSQNCXNVLLXOQY-UHFFFAOYSA-N
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Description

5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenating agents, bases, and solvents such as dioxane and water .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave irradiation and other advanced techniques can also be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include halogenating agents, bases like sodium carbonate, and solvents such as dioxane and water. Reaction conditions often involve controlled temperatures ranging from 70°C to 80°C .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents into the molecule .

Scientific Research Applications

5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways involving phosphorylation and other post-translational modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-3-carbonitrile stands out due to its unique combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C17H16ClN7

Molecular Weight

353.8 g/mol

IUPAC Name

5-chloro-6-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H16ClN7/c1-12-11-25-15(21-12)2-3-16(22-25)23-4-6-24(7-5-23)17-14(18)8-13(9-19)10-20-17/h2-3,8,10-11H,4-7H2,1H3

InChI Key

BSQNCXNVLLXOQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl

Origin of Product

United States

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